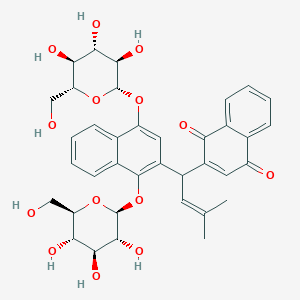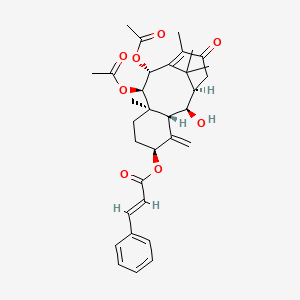
taxinine NN-7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
taxinine NN-7 is a natural product found in Taxus cuspidata with data available.
Wissenschaftliche Forschungsanwendungen
Modulation of Multidrug-Resistant Tumor Cells
Taxinine NN-7, along with other taxoids such as 3,11-cyclotaxinine NN-2, isolated from Taxus cuspidata, has shown activity in modulating multidrug-resistant tumor cells. This suggests its potential role in cancer therapy, especially in overcoming drug resistance in tumors (Kosugi et al., 2000).
Anticancer Properties
Research has indicated that certain taxoids, including taxinine NN-6 and taxinine NN-1, possess cytotoxic activity against human cell lines, including malignant tumor cells and liver tumor cells. The implication here is that this compound, as part of this family, may also have similar anticancer properties (Wang et al., 2008).
Synthesis for Bioassays
The synthesis of taxinine NN-1, which has shown significant activities as a modulator of multidrug-resistant cancer cells, was achieved from taxinine. This synthesis process could potentially be applicable to this compound for bioassays in cancer research (Zhang et al., 2002).
Cytotoxic Activity in Cancer Cell Lines
Studies have shown that taxoids like taxinine have moderate cytotoxic activity against cancer cell lines, such as the lung cancer cell line A549. This indicates the potential of this compound in similar applications (Prasain et al., 2001).
Effects on Breast Cancer Cells
Taxinine and related analogues from Taxus chinensis and T. cuspidata have shown inhibitory effects on the proliferation of MCF-7 human breast cancer cells. This finding suggests that this compound may also be effective in this context (Ding, 2006).
Potential in Antifungal Applications
Compounds like taxinine isolated from the leaves of Taxus cuspidata have exhibited antifungal activities against several plant pathogenic fungi. This opens up the possibility of this compound being used in similar antifungal applications (Tachibana et al., 2005).
Eigenschaften
Molekularformel |
C33H40O8 |
|---|---|
Molekulargewicht |
564.7 g/mol |
IUPAC-Name |
[(1R,2R,3R,5S,8R,9R,10R)-9,10-diacetyloxy-2-hydroxy-8,12,15,15-tetramethyl-4-methylidene-13-oxo-5-tricyclo[9.3.1.03,8]pentadec-11-enyl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C33H40O8/c1-18-24(36)17-23-29(38)27-19(2)25(41-26(37)14-13-22-11-9-8-10-12-22)15-16-33(27,7)31(40-21(4)35)30(39-20(3)34)28(18)32(23,5)6/h8-14,23,25,27,29-31,38H,2,15-17H2,1,3-7H3/b14-13+/t23-,25-,27-,29+,30+,31-,33+/m0/s1 |
InChI-Schlüssel |
SPZFWGXRAFVTPQ-ZQXBODBKSA-N |
Isomerische SMILES |
CC1=C2[C@H]([C@@H]([C@@]3(CC[C@@H](C(=C)[C@H]3[C@@H]([C@@H](C2(C)C)CC1=O)O)OC(=O)/C=C/C4=CC=CC=C4)C)OC(=O)C)OC(=O)C |
Kanonische SMILES |
CC1=C2C(C(C3(CCC(C(=C)C3C(C(C2(C)C)CC1=O)O)OC(=O)C=CC4=CC=CC=C4)C)OC(=O)C)OC(=O)C |
Synonyme |
taxinine NN-7 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






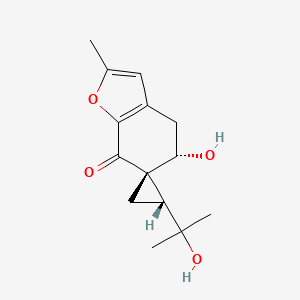

![(2E,4E,6S)-N-[N'-[4-(diaminomethylideneamino)butyl]carbamimidoyl]-2,6,10-trimethylundeca-2,4,9-trienamide](/img/structure/B1249013.png)
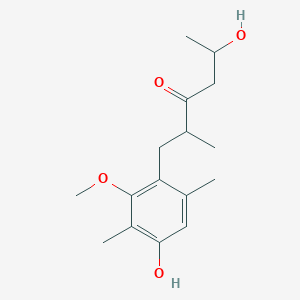
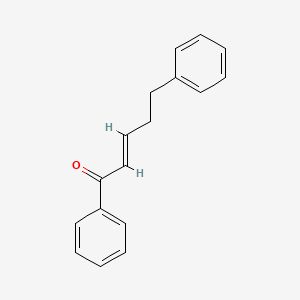


![[(1R)-2-[(1R,2R,4aS,5R)-1,2,5-trimethyl-5-(4-methylpent-4-enyl)-2,3,4,4a,6,7-hexahydronaphthalen-1-yl]-1-(2-hydroxy-5-oxo-2H-furan-3-yl)ethyl] acetate](/img/structure/B1249020.png)

